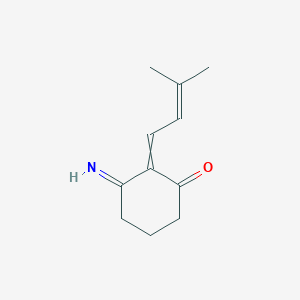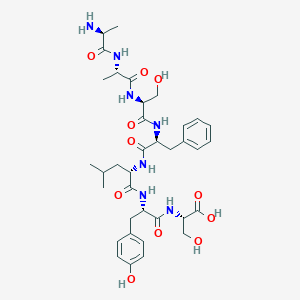
3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one: is a chemical compound with the molecular formula C₁₂H₁₇NO It is characterized by a cyclohexanone core with an imino group and a 3-methylbut-2-en-1-ylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with an amine and an aldehyde or ketone to form the imino and alkylidene groups, respectively. The reaction conditions often require a catalyst and may be carried out under reflux with an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The alkylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities that could lead to the development of new drugs.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The alkylidene group may participate in conjugation, affecting the compound’s electronic properties and stability.
Comparison with Similar Compounds
- 2-Imino-3-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one
- 3-Imino-2-(2-methylbut-2-en-1-ylidene)cyclohexan-1-one
- 3-Imino-2-(3-methylbut-3-en-1-ylidene)cyclohexan-1-one
Comparison: Compared to its similar compounds, 3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one is unique due to the specific positioning of the imino and alkylidene groups. This unique structure can result in different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918428-26-9 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-imino-2-(3-methylbut-2-enylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H15NO/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h6-7,12H,3-5H2,1-2H3 |
InChI Key |
SNMUCAOUXYEARK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C1C(=N)CCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester](/img/structure/B12617623.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12617626.png)

![N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12617638.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane]](/img/structure/B12617646.png)
![3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid](/img/structure/B12617648.png)
methanone](/img/structure/B12617651.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one](/img/structure/B12617654.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
